Molecular Weight and Lipophilicity Differentiation: Tetrahydrofuran N-Substitution Increases MW and Alters logP Profile Relative to Simple N-Alkyl Analogs
The N-tetrahydrofuran-3-yl substituent in the target compound increases molecular weight and introduces a hydrogen-bond-accepting oxygen atom not present in N-methyl or N-ethyl analogs. The MW of 282.13 g/mol [1] is 24.8% greater than 5-bromo-2-methylisoindolin-1-one (MW 226.07 g/mol) and 17.5% greater than 5-bromo-2-ethylisoindolin-1-one (MW 240.10 g/mol) . The additional oxygen atom in the tetrahydrofuran ring contributes a calculated increase in topological polar surface area (tPSA) of approximately 9.2 Ų relative to the N-ethyl analog and a predicted logP reduction of ~0.3-0.5 units based on fragment-based calculations, moving the compound into a distinct region of drug-like chemical space . These differences directly impact solubility, permeability, and binding interactions in biological systems.
| Evidence Dimension | Molecular weight and calculated lipophilicity (logP) difference |
|---|---|
| Target Compound Data | MW 282.13 g/mol; predicted logP ~2.0 (approximate); tPSA ~29.5 Ų; H-bond acceptors: 3 |
| Comparator Or Baseline | 5-Bromo-2-methylisoindolin-1-one (CAS 868066-91-5): MW 226.07 g/mol, logP ~2.3, tPSA ~20.3 Ų, HBA: 2. 5-Bromo-2-ethylisoindolin-1-one (CAS 864866-73-9): MW 240.10 g/mol, logP ~2.5, tPSA ~20.3 Ų, HBA: 2. |
| Quantified Difference | MW increase of 56.06 g/mol vs. N-methyl analog (+24.8%); 42.03 g/mol vs. N-ethyl analog (+17.5%); estimated logP reduction of 0.3-0.5 units; tPSA increase of ~9.2 Ų; 1 additional H-bond acceptor |
| Conditions | Calculated using standard fragment-based property prediction methods with experimentally confirmed MW and molecular formula (C₁₂H₁₂BrNO₂) |
Why This Matters
Procurement decisions for building blocks in lead optimization depend on precise control of MW and lipophilicity; the target compound occupies a distinct property space that simpler N-alkyl analogs cannot access, making it non-substitutable for projects requiring this specific physicochemical profile.
- [1] BLDpharm / Hoelzel Biotech. 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one Product Datasheet. CAS 2227272-50-4, MW 282.1330 g/mol. View Source
